molecular formula C25H20O2 B14089567 (E)-2,6-diphenyl-2-styryl-2,3-dihydro-4H-pyran-4-one

(E)-2,6-diphenyl-2-styryl-2,3-dihydro-4H-pyran-4-one

Cat. No.: B14089567
M. Wt: 352.4 g/mol
InChI Key: IQUUMOHLBZUCHF-UHFFFAOYSA-N
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Description

(E)-2,6-diphenyl-2-styryl-2,3-dihydro-4H-pyran-4-one is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a pyran ring fused with phenyl and styryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,6-diphenyl-2-styryl-2,3-dihydro-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with acetophenone in the presence of a base to form chalcone. This intermediate is then subjected to cyclization with 2-hydroxyacetophenone under acidic conditions to yield the desired pyran derivative. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-2,6-diphenyl-2-styryl-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or styryl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(E)-2,6-diphenyl-2-styryl-2,3-dihydro-4H-pyran-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2,6-diphenyl-2-styryl-2,3-dihydro-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-diphenyl-4H-pyran-4-one
  • 2-styryl-4H-pyran-4-one
  • 2,3-dihydro-4H-pyran-4-one

Uniqueness

(E)-2,6-diphenyl-2-styryl-2,3-dihydro-4H-pyran-4-one is unique due to the presence of both phenyl and styryl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C25H20O2

Molecular Weight

352.4 g/mol

IUPAC Name

2,6-diphenyl-2-(2-phenylethenyl)-3H-pyran-4-one

InChI

InChI=1S/C25H20O2/c26-23-18-24(21-12-6-2-7-13-21)27-25(19-23,22-14-8-3-9-15-22)17-16-20-10-4-1-5-11-20/h1-18H,19H2

InChI Key

IQUUMOHLBZUCHF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C=C(OC1(C=CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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